REACTION_SMILES
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[CH3:25][CH2:26][N:27]([CH2:28][CH3:29])[CH2:30][CH3:31].[CH3:32][OH:33].[Cl:1][c:2]1[n:3][cH:4][c:5]([C:9]([F:10])([F:11])[F:12])[c:6]([Cl:8])[n:7]1.[NH2:13][c:14]1[cH:15][c:16]2[c:21]([cH:22][cH:23]1)[NH:20][C:19](=[O:24])[CH2:18][CH2:17]2>>[c:2]1([NH:13][c:14]2[cH:15][c:16]3[c:21]([cH:22][cH:23]2)[NH:20][C:19](=[O:24])[CH2:18][CH2:17]3)[n:3][cH:4][c:5]([C:9]([F:10])([F:11])[F:12])[c:6]([Cl:8])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1cnc(Cl)nc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc2c(c1)CCC(=O)N2
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Name
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Type
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product
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Smiles
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O=C1CCc2cc(Nc3ncc(C(F)(F)F)c(Cl)n3)ccc2N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |